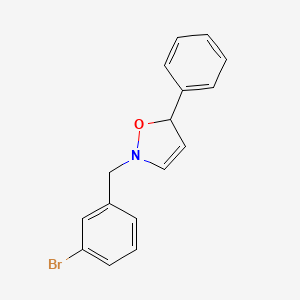

2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

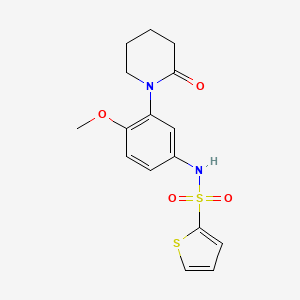

The compound “2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole” is a complex organic molecule. It likely contains a bromobenzyl group and a phenyl group attached to a dihydroisoxazole ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, bromobenzyl compounds can generally be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromobenzyl part of the molecule would consist of a benzene ring substituted with a bromomethyl group .

Aplicaciones Científicas De Investigación

Antimicrobial and Antileishmanial Activity

Studies have explored the synthesis and biological activity of bromobenzyl derivatives, highlighting their potential in antimicrobial applications. For instance, the synthesis, characterization, and antimicrobial activity of compounds containing bromobenzyl groups have been documented, showing effectiveness against various bacterial species and specific antileishmanial activity (Ustabaş et al., 2020). Such studies suggest that derivatives of bromobenzyl could be of interest in the development of antimicrobial agents.

Herbicide Resistance

Research into transgenic plants expressing a bacterial detoxification gene for bromoxynil—a herbicide—indicates the role of bromobenzyl derivatives in enhancing herbicide resistance. This approach utilizes specific genes to convert herbicides into less harmful metabolites, offering a strategy to protect crops against herbicidal damage (Stalker et al., 1988).

Organic Synthesis and Drug Development

Isoxazole derivatives, closely related to the compound , have been utilized in organic synthesis and drug development processes. For example, the exploration of biaryl carboxylic acids as proton shuttles for selective functionalization of C-H bonds showcases the utility of such structures in creating complex organic compounds (Pi et al., 2018). This illustrates the compound's potential relevance in pharmaceutical chemistry and organic synthesis.

Anticancer and Antitumor Properties

Compounds structurally related to "2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole" have been investigated for their anticancer and antitumor properties. Research into bromophenol derivatives and their biological activities, including potential anticancer effects, highlights the importance of such compounds in medicinal chemistry and drug discovery efforts (Zhao et al., 2004).

Propiedades

IUPAC Name |

2-[(3-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-15-8-4-5-13(11-15)12-18-10-9-16(19-18)14-6-2-1-3-7-14/h1-11,16H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKUIVXCANZHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CN(O2)CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2757684.png)

![N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2757685.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2757687.png)

![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757690.png)

![[1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2757693.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-ol](/img/structure/B2757699.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757700.png)